molecular formula C10H10BrF3O2 B572406 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene CAS No. 1221793-61-8

1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene

Cat. No. B572406
CAS RN: 1221793-61-8
M. Wt: 299.087
InChI Key: BNLQWJWWOBHUGS-UHFFFAOYSA-N
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Description

“1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C10H10BrF3O2 . It is used for research and development purposes .

Scientific Research Applications

Aryne Chemistry and Organic Synthesis

1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene, by analogy, plays a significant role in aryne chemistry, where bromo- and trifluoromethoxy- substituted benzenes serve as precursors for generating reactive intermediates. These intermediates can undergo various reactions, including [4+2] cycloadditions, to synthesize complex naphthalene derivatives. Such methodologies provide access to a variety of organofluorine compounds, highlighting the versatility of bromo- and trifluoromethoxy- substituted benzenes in synthesizing novel organic molecules with potential applications in material science, pharmaceuticals, and agrochemicals (Schlosser & Castagnetti, 2001).

Organometallic Chemistry

The synthesis and characterization of compounds via palladium-catalyzed cross-coupling reactions demonstrate the utility of bromo- substituted benzenes in forming organometallic complexes. These complexes are studied for their electrochemical properties, providing insights into the electronic communication between metal centers in a molecule. This research area explores the potential applications of such compounds in catalysis and electronic materials (Fink et al., 1997).

Synthesis of Organofluorine Compounds

Bromo- and trifluoromethoxy- substituted benzenes are key intermediates in the synthesis of a wide array of organofluorine compounds. These compounds have been utilized to develop new methods for trifluoromethoxylation, leading to the creation of aliphatic trifluoromethyl ethers. Such reactions expand the toolkit for introducing the trifluoromethoxy group into organic molecules, which is of significant interest due to the unique properties imparted by the trifluoromethoxy group, such as increased lipophilicity and chemical stability (Marrec et al., 2010).

Safety and Hazards

When handling “1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene”, it is advised to avoid all personal contact, including inhalation. Protective clothing should be worn when there is a risk of exposure. The substance should be used in a well-ventilated area and contact with moisture should be avoided. When handling, eating, drinking, or smoking should be avoided. Containers should be kept securely sealed when not in use and physical damage to containers should be avoided .

Mechanism of Action

Mode of Action

It is known to undergo a diels-alder reaction with lithium diisopropylamide (lda) in thf and furan, yielding the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes . This suggests that it may act as a reactant in synthetic organic chemistry, contributing to the formation of complex organic structures.

properties

IUPAC Name

1-bromo-3-propan-2-yloxy-5-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3O2/c1-6(2)15-8-3-7(11)4-9(5-8)16-10(12,13)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLQWJWWOBHUGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682112
Record name 1-Bromo-3-[(propan-2-yl)oxy]-5-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene

CAS RN

1221793-61-8
Record name 1-Bromo-3-(1-methylethoxy)-5-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221793-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-[(propan-2-yl)oxy]-5-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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